2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
Overview
Description
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is a chemical compound with the CAS Number: 2177265-01-7 . It has a molecular weight of 216.33 and its IUPAC name is 2-benzyl-2,7-diazaspiro[3.5]nonane . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is 1S/C14H20N2/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14/h1-5,15H,6-12H2 .Scientific Research Applications
Antitubercular Agents
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride derivatives show remarkable activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. A particular derivative, identified as compound 2d, demonstrated significant efficacy in an acute mouse model of tuberculosis, with good safety and pharmacokinetic profiles, making it a potential candidate for tuberculosis treatment (Wang et al., 2020).
Potential Anticonvulsant Agents
A study on the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones revealed insights into their potential as anticonvulsant agents. This research focused on understanding the structural aspects that might contribute to anticonvulsant properties, although no significant cholinergic properties were observed at the central or peripheral level in the compounds studied (Lazić et al., 2017).
Improved Synthesis Methods
Research has been conducted on improving the synthesis methods for Diazaspiro[4.4] nonane, which is a related compound. This could potentially enhance the efficiency and yield of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride production (Ji Zhiqin, 2004).
Osteoporosis Treatment
Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been synthesized for targeting osteoclast activity, essential for bone resorption. These compounds inhibited both mouse and human osteoclast activity and prevented pathological bone loss in mice without impairing bone formation, indicating potential for osteoporosis treatment (Mounier et al., 2020).
Methyl-Substituted Spirocyclic Piperidine-Azetidine Synthesis
A series of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems have been synthesized, which are important for pharmaceutical development. These compounds offer potential for further functionalization in drug design (Smith et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.5]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;/h1-5,15H,6-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDVPZWQXCMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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